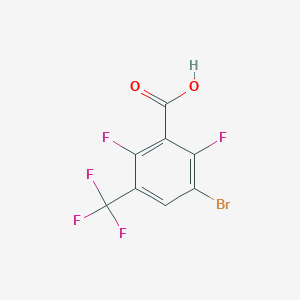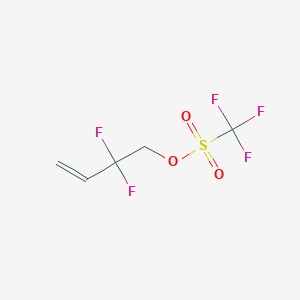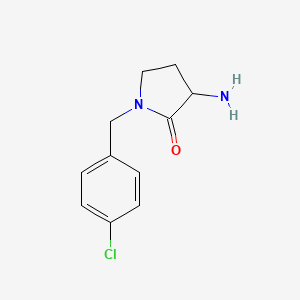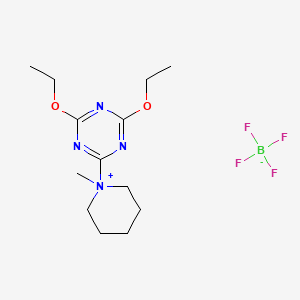
3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H2BrF5O2 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method is the bromination of 2,6-difluoro-5-(trifluoromethyl)benzoic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at room temperature to slightly elevated levels .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The bromine atom can be reduced to form difluoro-5-(trifluoromethyl)benzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted benzoic acid derivative .
Aplicaciones Científicas De Investigación
3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as fluorine and trifluoromethyl enhances its reactivity and binding affinity to certain enzymes and receptors. This can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its application .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)benzoic acid
- 2,6-Difluoro-5-(trifluoromethyl)benzoic acid
- 3-Bromo-2,6-difluorobenzoic acid
Uniqueness
3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the benzoic acid core. This unique structure imparts distinct chemical properties, such as increased acidity, enhanced reactivity in substitution reactions, and potential for forming strong intermolecular interactions .
Propiedades
Fórmula molecular |
C8H2BrF5O2 |
|---|---|
Peso molecular |
305.00 g/mol |
Nombre IUPAC |
3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H2BrF5O2/c9-3-1-2(8(12,13)14)5(10)4(6(3)11)7(15)16/h1H,(H,15,16) |
Clave InChI |
PGZPKNDWISATNE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)F)C(=O)O)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3aR,4R,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B12849257.png)
![4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid](/img/structure/B12849266.png)
![4-(Benzyloxy)-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849267.png)







![Magnesium [(ethylenedinitrilo)tetraacetato]magnesate](/img/structure/B12849299.png)

